molecular formula C7H7FN2O4 B3053773 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester CAS No. 56059-28-0

1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester

Cat. No.: B3053773
CAS No.: 56059-28-0
M. Wt: 202.14 g/mol
InChI Key: ATGWGHLJNFEABD-UHFFFAOYSA-N
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Description

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester is a chemical compound with the molecular formula C10H12FN3O5. It is known for its unique structure, which includes a pyrimidine ring substituted with a fluoro group and an ester functional group.

Preparation Methods

The synthesis of 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester typically involves the reaction of 5-fluorouracil with an appropriate acetic acid derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester involves its interaction with specific molecular targets. The fluoro group and ester functional group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with nucleic acids, leading to its observed effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

1(2H)-Pyrimidineacetic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester can be compared with other similar compounds such as:

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.

    1(2H)-Pyrimidinepropanoic acid, 5-fluoro-3,4-dihydro-2,4-dioxo-, methyl ester: Another compound with a similar structure but different functional groups.

    β-Alanine, N-[2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-, methyl ester: A related compound with additional functional groups.

Properties

IUPAC Name

methyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4/c1-14-5(11)3-10-2-4(8)6(12)9-7(10)13/h2H,3H2,1H3,(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGWGHLJNFEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348502
Record name AC1LCV68
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56059-28-0
Record name AC1LCV68
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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